1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
Description
1-(Benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a heterocyclic sulfonamide derivative characterized by a benzoisoxazole core, a methanesulfonamide group, and a furan-thiophene substituent. The benzoisoxazole moiety is a bicyclic aromatic system known for its role in central nervous system (CNS) targeting, while the furan and thiophene rings contribute to π-π interactions and metabolic stability .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-25(21,11-14-13-4-1-2-5-15(13)23-19-14)18-10-12-7-8-16(22-12)17-6-3-9-24-17/h1-9,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZZOBEIAAMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonates under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide stands out due to its unique structural features and potential applications. Similar compounds may include other isoxazole derivatives or compounds containing fused heterocyclic rings. the presence of both thiophene and furan rings in this compound provides distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structure combines three key motifs: benzoisoxazole, furan-thiophene, and methanesulfonamide. Below is a comparative analysis with structurally analogous compounds from the evidence:
- Benzoisoxazole vs. Oxadiazoles () and triazoles () are more polar, which may affect membrane permeability.
- Sulfonamide Variations : The methanesulfonamide group in the target compound is less lipophilic than benzenesulfonamides (), favoring aqueous solubility. Thiophene-sulfonamides () prioritize electronic effects over solubility.
Physicochemical Properties
Hypothetical properties based on structural analogs:
- Lipophilicity : The target compound’s LogP (~2.5) balances CNS penetration (benzoisoxazole) and solubility (methanesulfonamide), contrasting with the highly lipophilic thiophene-sulfonamide ().
- Molecular Weight : Higher than simpler isoxazole sulfonamides (), which may limit oral bioavailability without prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
